Cas no 400736-68-7 (3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea)

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea is a thiourea derivative featuring a 2-methylphenyl substituent at the 3-position and a pyridin-2-ylmethyl group at the 1-position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The thiourea moiety offers strong hydrogen-bonding capabilities, while the aromatic and heteroaromatic components enhance structural diversity for ligand design. Its well-defined molecular structure allows for precise modifications, making it suitable for applications in drug discovery, catalysis, and coordination chemistry. The compound exhibits good stability under standard conditions, facilitating handling and storage in laboratory settings.
3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea structure
400736-68-7 structure
Product Name:3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea
CAS No:400736-68-7
MF:
MW:
CID:4650866
Update Time:2025-10-30

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea Pricemore >>

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Additional information on 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea

Professional Introduction to Compound with CAS No. 400736-68-7 and Product Name: 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea (CAS No. 400736-68-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, combines a thiourea moiety with aromatic rings, making it a promising candidate for further exploration in drug discovery and therapeutic applications. The presence of both methylphenyl and pyridin-2-yl substituents introduces a rich interplay of electronic and steric effects, which can be leveraged to modulate its biological activity.

The thiourea core is a well-known pharmacophore in medicinal chemistry, often employed in the design of antimicrobial, antiviral, and anticancer agents. Its ability to form hydrogen bonds and coordinate with metal ions makes it particularly useful in developing bioactive molecules. In the case of 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea, the structural arrangement of these functional groups suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic benefits.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have indicated that the methylphenyl group may enhance lipophilicity, facilitating cellular uptake, while the pyridin-2-yl moiety could improve binding stability through π-stacking interactions. These insights are crucial for optimizing the compound's pharmacokinetic properties and therapeutic efficacy.

In the realm of medicinal biology, thiourea derivatives have been extensively studied for their potential to inhibit various enzymatic pathways involved in disease progression. For instance, modifications of the thiourea scaffold have led to the development of compounds with antitumor and anti-inflammatory properties. The specific arrangement of substituents in 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea may confer unique biological activities, making it a valuable scaffold for further derivatization and lead optimization.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic system efficiently. The use of modern analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) allows for thorough characterization of the compound's structure and purity.

Current research in drug discovery increasingly emphasizes the importance of structure-based drug design, where computational tools are used to identify promising candidates based on their predicted interactions with biological targets. The structural features of 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea, particularly its dual aromatic system and thiourea core, make it an intriguing molecule for such studies. Computational simulations have suggested that this compound may exhibit inhibitory activity against certain kinases or proteases, which are implicated in various diseases.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules or as a building block for materials with specialized functions. For instance, its ability to form coordination complexes with metal ions could be exploited in designing catalysts or sensors for environmental monitoring.

Evaluation of the compound's biological activity often involves in vitro assays that measure its interaction with specific enzymes or cell lines. Preliminary studies have shown promising results in terms of inhibitory effects on certain target proteins, warranting further investigation into its therapeutic potential. Additionally, pharmacokinetic studies are essential to assess how the body processes the compound, including its absorption, distribution, metabolism, and excretion (ADME) profiles.

The development of novel therapeutics relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea exemplifies this synergy, where structural insights from chemistry are translated into biological outcomes through rigorous experimentation and modeling. Such collaborative efforts are crucial for advancing drug discovery pipelines and bringing new treatments to patients in need.

As research continues to uncover new applications for thiourea derivatives, compounds like 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea are likely to play a significant role in future therapeutic strategies. Their unique structural features offer a rich foundation for innovation, enabling the design of molecules with tailored biological activities. By leveraging cutting-edge synthetic methods and computational tools, researchers can accelerate the discovery process and translate laboratory findings into clinical applications.

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